molecular formula C14H4Cl3F25Si B011511 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane CAS No. 102488-50-6

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane

Cat. No.: B011511
CAS No.: 102488-50-6
M. Wt: 781.6 g/mol
InChI Key: XHHTUOVNMZYWFH-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is a fluorinated silane compound known for its unique properties, including high hydrophobicity and chemical resistance. This compound is widely used in various industrial applications, particularly in surface modification and coatings, due to its ability to form highly stable and hydrophobic layers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is typically synthesized through the reaction of perfluorotetradecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

C14H19F13OH+SiCl3C14H19F13SiCl3+HCl\text{C}_{14}\text{H}_{19}\text{F}_{13}\text{OH} + \text{SiCl}_3 \rightarrow \text{C}_{14}\text{H}_{19}\text{F}_{13}\text{SiCl}_3 + \text{HCl} C14​H19​F13​OH+SiCl3​→C14​H19​F13​SiCl3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle highly reactive and corrosive materials. The process includes:

    Reactant Preparation: Ensuring the purity and anhydrous nature of the reactants.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize side reactions.

    Product Isolation: Using distillation or other separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.

    Substitution: Nucleophiles like alcohols, amines, or thiols under mild to moderate conditions.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation: Polymeric siloxanes.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane has a wide range of applications in scientific research, including:

    Surface Modification: Used to create superhydrophobic and oleophobic surfaces on various substrates, including glass, metals, and polymers.

    Coatings: Applied in the development of anti-corrosion and anti-fouling coatings for marine and industrial equipment.

    Microfluidics: Utilized in the fabrication of microfluidic devices to control fluid flow and prevent contamination.

    Biomedical Applications: Investigated for use in drug delivery systems and medical device coatings to enhance biocompatibility and reduce biofouling.

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
  • 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
  • 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Comparison: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane stands out due to its longer fluorinated chain, which provides enhanced hydrophobicity and chemical resistance compared to shorter-chain analogs. This makes it particularly suitable for applications requiring extreme durability and stability under harsh conditions.

Properties

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl3F25Si/c15-43(16,17)2-1-3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)42/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHTUOVNMZYWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl3F25Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382353
Record name 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102488-50-6
Record name 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane
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1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane
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